1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one
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Overview
Description
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is a heterocyclic organic compound featuring a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and other electrophiles are typically used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness: 1-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)2-5(11)3-7/h4H,2-3,7H2,1H3 |
InChI Key |
UGMPFBMMGJSOQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)CN |
Origin of Product |
United States |
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